BMS-536924

説明

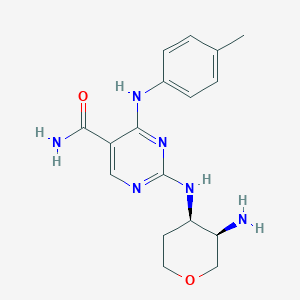

BMS-536924は、インスリン様成長因子1受容体の強力な低分子阻害剤です。インスリン様成長因子1受容体の触媒活性を阻害し、AktやMAPKなどのその下流シグナル伝達成分を細胞内で阻害する能力で知られています。 この化合物は前臨床モデルにおいて顕著な抗癌活性を示し、癌治療の有望な候補となっています .

作用機序

BMS-536924は、インスリン様成長因子1受容体キナーゼとインスリン受容体を阻害することによって効果を発揮します。これらの受容体の自己リン酸化と、MEK1/2およびAkt経路を通じた下流シグナル伝達を阻害します。 この阻害は、骨髄芽球性白血病細胞やその他の腫瘍タイプにおけるG1期停止とアポトーシスにつながります .

生化学分析

Biochemical Properties

BMS-536924 plays a significant role in biochemical reactions by inhibiting the catalytic activity of the insulin-like growth factor-1 receptor and insulin receptor. It interacts with these receptors by blocking their autophosphorylation and downstream signaling components such as MEK1/2 and Akt . This inhibition leads to a reduction in cell proliferation and induces apoptosis in various cancer cell lines, including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma . The nature of these interactions involves binding to the ATP-binding site of the receptors, thereby preventing their activation and subsequent signaling.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the insulin-like growth factor-1 receptor and insulin receptor signaling pathways . This compound also affects cell signaling pathways by reducing the levels of phosphorylated Akt and MEK1/2, which are crucial for cell survival and proliferation . Additionally, this compound has been shown to sensitize cancer cells to other therapeutic agents, such as PARP inhibitors, by enhancing DNA damage and promoting cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of the insulin-like growth factor-1 receptor and insulin receptor, thereby inhibiting their autophosphorylation and activation . This inhibition leads to a decrease in downstream signaling through pathways such as MEK1/2 and Akt, which are essential for cell proliferation and survival . Furthermore, this compound induces apoptosis by promoting the cleavage of PARP-1 and increasing the phosphorylation of histone H2AX, indicating DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a time-dependent inhibitory effect on cell survival, with prolonged exposure leading to increased apoptosis and DNA damage In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth, while doses above this threshold do not necessarily result in proportional increases in efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to the insulin-like growth factor-1 receptor and insulin receptor signaling. It interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels . The compound’s inhibition of the insulin-like growth factor-1 receptor and insulin receptor results in decreased glucose uptake and metabolism, which can affect overall cellular energy balance and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . This compound has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on the insulin-like growth factor-1 receptor and insulin receptor signaling pathways . The compound’s distribution within the body is influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with the insulin-like growth factor-1 receptor and insulin receptor . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments or organelles . The subcellular localization of this compound is crucial for its ability to effectively inhibit the insulin-like growth factor-1 receptor and insulin receptor signaling pathways and induce apoptosis in cancer cells .

準備方法

BMS-536924は、インスリン様成長因子1受容体の低分子ATP競合阻害剤を開発することを目的とした研究プログラムで特定されました。合成には、ベンゾイミダゾールコアの形成と、必要な官能基を導入するためのその後の修飾を含む、複数のステップが含まれます。 正確な合成経路と反応条件は機密情報であり、公には詳細に公開されていません .

化学反応の分析

BMS-536924は、主にその官能基を含むさまざまな化学反応を起こします。一般的な反応には次のようなものがあります。

酸化: 特定の条件下でヒドロキシル基を酸化することができます。

還元: 存在する場合、ニトロ基をアミンに還元することができます。

置換: 適切な条件下で、塩素原子を他の求核剤で置換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。 形成される主要な生成物は、使用される特定の反応条件と試薬に依存します .

科学研究への応用

This compoundは、その抗癌特性について広く研究されています。結腸、乳房、肺、膵臓、前立腺、肉腫、多発性骨髄腫など、さまざまなヒト癌細胞株の増殖を阻害する効果を示しています。 in vivo研究では、インスリン様成長因子1受容体に依存する腫瘍モデルと幅広いヒト腫瘍異種移植片において、腫瘍増殖を阻害する能力が実証されています .

さらに、this compoundは、グリア腫細胞におけるテモゾロミドへの耐性を克服する可能性について調査されています。 in vitroでテモゾロミド耐性グリア腫細胞の生存率と遊走を減少させ、in vivoで腫瘍増殖を抑制することが判明しました .

科学的研究の応用

BMS-536924 has been extensively studied for its anticancer properties. It has shown efficacy in inhibiting the growth of various human cancer cell lines, including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma. In vivo studies have demonstrated its ability to inhibit tumor growth in insulin-like growth factor-1 receptor-dependent tumor models and a broad range of human tumor xenografts .

Additionally, this compound has been investigated for its potential to overcome resistance to temozolomide in glioma cells. It has been found to reduce the viability and migration of temozolomide-resistant glioma cells in vitro and suppress tumor growth in vivo .

類似化合物との比較

BMS-536924は、インスリン様成長因子1受容体とインスリン受容体を二重に阻害するという点でユニークです。類似の化合物には次のようなものがあります。

NVP-AEW541: 化学構造の異なるもう1つのインスリン様成長因子1受容体阻害剤です。

OSI-906: this compoundと同様に、インスリン様成長因子1受容体とインスリン受容体の二重阻害剤ですが、薬物動態が異なります。

AG-1024: 異なる分子標的と経路を持つインスリン様成長因子1受容体阻害剤です。

特性

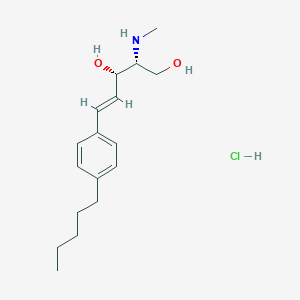

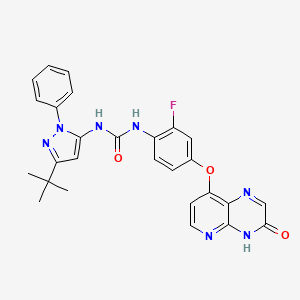

IUPAC Name |

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVZORIKUNOTCS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468740-43-4 | |

| Record name | BMS-536924 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468740434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-536924 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40E3AZG1MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of BMS-536924?

A: this compound functions as an ATP-competitive inhibitor of both IGF-1R and InsR tyrosine kinases. [, ] This means it binds to the ATP-binding site of these receptors, preventing ATP from binding and, in turn, inhibiting their kinase activity.

Q2: What are the downstream effects of inhibiting IGF-1R and InsR with this compound?

A: Inhibiting IGF-1R and InsR with this compound disrupts their downstream signaling pathways. This leads to a decrease in the activation of key signaling molecules like Akt and MAPK, which are involved in cell proliferation, survival, and migration. [, , ]

Q3: How does this compound impact cell cycle progression?

A: In vitro studies have shown that this compound induces cell cycle arrest in the G0/G1 phase in certain cancer cell lines, effectively halting their progression through the cell cycle and limiting their ability to proliferate. []

Q4: Can this compound induce apoptosis in cancer cells?

A: Yes, research has shown that this compound can induce apoptosis in various cancer cell lines, including temozolomide-resistant glioma cells and breast cancer cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers don't explicitly state the molecular formula and weight, these can be determined from the provided IUPAC name: 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone. Based on this name, the molecular formula is C26H27ClN6O3 and the molecular weight is 506.98 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not provide detailed spectroscopic data for this compound.

Q7: Are there studies on this compound's material compatibility and stability?

A7: The provided research focuses on this compound's biological activity and doesn’t delve into its material compatibility and stability.

Q8: Does this compound possess any catalytic properties?

A8: this compound is primarily investigated for its inhibitory activity against IGF-1R and InsR. There are no reports of catalytic properties associated with this compound.

Q9: Have computational chemistry studies been conducted on this compound?

A9: While computational methods might have been employed in the discovery and optimization of this compound, the provided research papers do not discuss specific computational chemistry studies.

Q10: How do structural modifications affect the activity of this compound?

A: The development of BMS-665351 from this compound highlights the impact of structural modification. BMS-665351 retains IGF-1R inhibitory activity while losing its PXR activity, demonstrating the possibility of fine-tuning properties through SAR studies. []

Q11: Are there established formulation strategies to enhance this compound's properties?

A11: The provided research papers primarily focus on the in vitro and in vivo activity of this compound and do not discuss specific formulation strategies.

Q12: What is known about the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A12: The provided research papers primarily focus on the compound's biological activity and do not delve into specific SHE regulations. As a research compound, it is crucial to follow all relevant safety guidelines and regulations.

Q13: What is the pharmacokinetic profile of this compound?

A: Studies have shown that this compound exhibits favorable pharmacokinetic properties in preclinical models, including oral bioavailability and a reasonable half-life, supporting its potential as a therapeutic agent. [, ]

Q14: What is the pharmacodynamic profile of this compound?

A: this compound demonstrates target engagement and downstream pathway modulation in both in vitro and in vivo models, supporting its pharmacodynamic activity. [, , ]

Q15: Has this compound shown efficacy in preclinical cancer models?

A: Yes, this compound has demonstrated antitumor activity in various preclinical cancer models, including sarcoma, prostate cancer, colon cancer, pancreatic cancer, and multiple myeloma. [, ]

Q16: What mechanisms of resistance to this compound have been identified?

A16: Research has identified several potential resistance mechanisms to this compound. These include:

- Upregulation of BCRP (Breast Cancer Resistance Protein): This efflux pump can reduce intracellular accumulation of this compound, leading to decreased sensitivity. [, ]

- Activation of Alternative Signaling Pathways: Overexpression of EGFR and HER family receptors, along with their ligands, can lead to resistance by activating alternative signaling pathways that bypass IGF-1R inhibition. [, , ]

- Increased IGFBP Expression: Elevated levels of certain IGF binding proteins, particularly IGFBP-3 and IGFBP-5, have been linked to resistance to this compound. [, ]

Q17: Can you elaborate on the role of IGFBPs in mediating resistance to this compound?

A: IGFBPs bind to IGFs and modulate their interaction with IGF-1R. High IGFBP-3 expression is associated with resistance in some sarcoma cell lines. [] In breast cancer models, increased IGFBP-5 expression confers resistance to this compound, potentially by sequestering IGFs and preventing their binding to IGF-1R. []

Q18: What toxicological data is available for this compound?

A18: The provided research papers primarily focus on preclinical studies and do not provide detailed toxicological data.

Q19: Have there been attempts to develop targeted drug delivery strategies for this compound?

A19: The provided research papers primarily focus on the compound's basic mechanism of action and preclinical efficacy and do not explore targeted drug delivery strategies.

Q20: Are there identified biomarkers to predict this compound efficacy?

A20: Several potential biomarkers have been investigated, including:

- IGF-IR Expression and Activation: High IGF-IR expression and activation status, measured by phosphorylation, may predict sensitivity to this compound in some cancers. [, , ]

- IGFBP Expression Ratios: The ratio of IGFBP-5 to IGFBP-4 (BPR) has shown promise as a potential biomarker for predicting response to this compound in breast cancer models. []

- AFP Production: In hepatocellular carcinoma cell lines, sensitivity to this compound was linked to alpha-fetoprotein (AFP) production, suggesting AFP could be a potential biomarker in this cancer type. []

Q21: What analytical methods are used to characterize and quantify this compound?

A: The research papers mention techniques like MTS assays for cell viability, western blotting for protein analysis, and fluorescence microscopy for visualizing cellular accumulation. [] Specific details about characterization and quantification methods are not extensively discussed.

Q22: What is the environmental impact of this compound?

A22: The provided research focuses primarily on the compound's biological activity and does not delve into its environmental impact.

Q23: Are there viable alternatives or substitutes for this compound?

A: Several other IGF-1R inhibitors are under development or in clinical trials, including monoclonal antibodies and other small molecule inhibitors. [, ] The choice of therapy would depend on the specific clinical context and patient characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

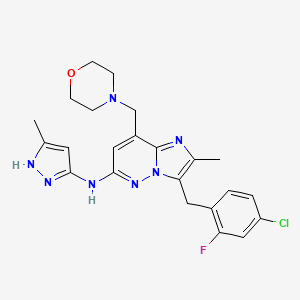

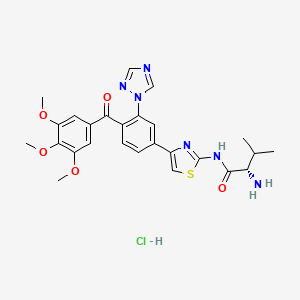

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)